molecular formula C13H16ClNO2 B1382854 trans-Tert-butyl 3-(4-chlorophenyl)aziridine-2-carboxylate CAS No. 1416307-75-9

trans-Tert-butyl 3-(4-chlorophenyl)aziridine-2-carboxylate

Cat. No.: B1382854
CAS No.: 1416307-75-9
M. Wt: 253.72 g/mol
InChI Key: LOHPPIKSCADHAL-MNOVXSKESA-N
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Description

trans-Tert-butyl 3-(4-chlorophenyl)aziridine-2-carboxylate: is a chemical compound with the molecular formula C13H16ClNO2 It is a member of the aziridine family, which are three-membered nitrogen-containing heterocycles

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-Tert-butyl 3-(4-chlorophenyl)aziridine-2-carboxylate typically involves the reaction of tert-butyl 3-(4-chlorophenyl)glycidate with an amine under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydride, in an aprotic solvent like tetrahydrofuran. The reaction proceeds through the formation of an intermediate aziridine ring, which is then isolated and purified .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: trans-Tert-butyl 3-(4-chlorophenyl)aziridine-2-carboxylate can undergo oxidation reactions to form corresponding oxaziridines.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the aziridine ring is opened by nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines, thiols, or alcohols can be used under mild conditions to open the aziridine ring.

Major Products Formed:

    Oxidation: Oxaziridines

    Reduction: Amines

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: In organic synthesis, trans-Tert-butyl 3-(4-chlorophenyl)aziridine-2-carboxylate is used as a building block for the synthesis of more complex molecules. Its aziridine ring is a versatile intermediate that can be transformed into various functional groups.

Biology and Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of pharmaceuticals. Aziridines are known for their biological activity, and derivatives of this compound may exhibit antimicrobial, anticancer, or antiviral properties.

Industry: In the industrial sector, this compound can be used in the synthesis of agrochemicals, dyes, and other specialty chemicals. Its reactivity and versatility make it a valuable intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of trans-Tert-butyl 3-(4-chlorophenyl)aziridine-2-carboxylate involves the reactivity of its aziridine ring. The strained three-membered ring is highly reactive and can undergo ring-opening reactions with nucleophiles. This reactivity is exploited in various chemical transformations, where the aziridine ring acts as an electrophile, reacting with nucleophiles to form new bonds and generate diverse products.

Comparison with Similar Compounds

  • tert-Butyl 3-(4-bromophenyl)aziridine-2-carboxylate
  • tert-Butyl 3-(4-fluorophenyl)aziridine-2-carboxylate
  • tert-Butyl 3-(4-methylphenyl)aziridine-2-carboxylate

Comparison: Compared to its analogs, trans-Tert-butyl 3-(4-chlorophenyl)aziridine-2-carboxylate is unique due to the presence of the chlorine atom on the phenyl ring. This chlorine substituent can influence the compound’s reactivity, making it more or less reactive in certain chemical reactions. Additionally, the electronic and steric effects of the chlorine atom can impact the compound’s biological activity, potentially leading to different pharmacological properties compared to its analogs.

Biological Activity

trans-Tert-butyl 3-(4-chlorophenyl)aziridine-2-carboxylate is a synthetic organic compound characterized by its aziridine ring structure, which is notable for its inherent ring strain contributing to unique chemical properties. Its molecular formula is C₁₃H₁₆ClNO₂, with a molar mass of approximately 253.72 g/mol. The compound features a tert-butyl group attached to the nitrogen atom and a 4-chlorophenyl group on the third carbon of the aziridine ring, enhancing its reactivity and potential biological activity .

The biological activity of this compound is primarily attributed to the reactivity of its aziridine ring. The strained three-membered ring can undergo ring-opening reactions with nucleophiles, making it an effective electrophile in various biological contexts. This property allows the compound to interact with proteins and nucleic acids, potentially leading to enzyme inhibition or modulation of cellular pathways .

Potential Applications

Research indicates that aziridine derivatives, including this compound, may exhibit various biological activities such as:

  • Enzyme Inhibition : The compound's ability to form covalent bonds with nucleophilic sites on enzymes may inhibit their activity, potentially leading to therapeutic applications in diseases where enzyme regulation is crucial.
  • Antitumor Properties : Some studies suggest that aziridine derivatives can possess antitumor activities, although specific data on this compound is limited .

Comparative Analysis

The following table summarizes key characteristics and potential biological activities of this compound compared to other aziridine derivatives:

Compound NameMolecular FormulaMolar Mass (g/mol)Biological Activity
This compoundC₁₃H₁₆ClNO₂253.72Enzyme inhibition, antitumor potential
trans-Tert-butyl 3-(4-trifluoromethylphenyl)aziridine-2-carboxylateC₁₄H₁₆F₃NO₂287.28Enhanced lipophilicity, metabolic stability
Other Aziridine DerivativesVariesVariesVarious activities based on substitution

Case Studies and Research Findings

While specific case studies focusing solely on this compound are sparse, related research provides insights into the broader category of aziridines. For example:

  • Enzyme Interaction Studies : Research has shown that aziridines can act as potent inhibitors for specific enzymes involved in metabolic pathways. These studies highlight the importance of substituent groups in modulating binding affinity and specificity .
  • Antitumor Activity : A study involving aziridine derivatives demonstrated their ability to induce apoptosis in cancer cell lines through mechanisms involving DNA interaction and enzyme inhibition .
  • Synthesis and Characterization : Various synthetic routes have been developed for aziridines, emphasizing the importance of substituent effects on reactivity and biological properties .

Properties

IUPAC Name

tert-butyl (2S,3R)-3-(4-chlorophenyl)aziridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClNO2/c1-13(2,3)17-12(16)11-10(15-11)8-4-6-9(14)7-5-8/h4-7,10-11,15H,1-3H3/t10-,11+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOHPPIKSCADHAL-MNOVXSKESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1C(N1)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)[C@@H]1[C@H](N1)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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